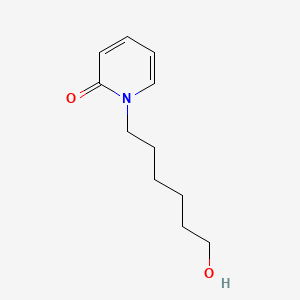

1-(6-Hydroxyhexyl)-2-pyridone

Description

Structure

3D Structure

Properties

CAS No. |

50990-45-9 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(6-hydroxyhexyl)pyridin-2-one |

InChI |

InChI=1S/C11H17NO2/c13-10-6-2-1-4-8-12-9-5-3-7-11(12)14/h3,5,7,9,13H,1-2,4,6,8,10H2 |

InChI Key |

MXUJKYRKJCRFQP-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C=C1)CCCCCCO |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCCCCO |

Other CAS No. |

50990-45-9 |

Synonyms |

1-(6-hydroxyhexyl)-2-pyridone omega-hydroxyhexylpyridone-2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 6 Hydroxyhexyl 2 Pyridone and Analogues

Precursor Synthesis and Functionalization Techniques for the Pyridone Ring System

The construction of the core 2-pyridone ring is the foundational step in the synthesis of the target compound. Numerous classical and modern methods exist for creating this heterocyclic system. One of the most established methods is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone to form a substituted 2-pyridone. wikipedia.org

Beyond initial ring formation, the functionalization of the 2-pyridone system is crucial for developing analogs. The 2-pyridone ring possesses four reactive C–H bonds (C3–C6), and controlling the site-selectivity of functionalization is a significant challenge. The electronic properties of the ring dictate its reactivity; the C3 and C5 positions are electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and reactive towards nucleophiles. Modern synthetic organic chemistry has seen a surge in methods for the direct C–H functionalization of pyridines and pyridones, which offers a more atom-economical approach compared to traditional methods that require pre-functionalized precursors. google.com

Strategies for synthesizing the 2-pyridone ring from acyclic precursors often involve the intramolecular cyclocondensation of an amide with a carbonyl group, followed by aromatization. acs.org Other powerful techniques include 6π-electrocyclization of dienyl isocyanates, which can be generated in situ from dienyl carboxylic acids via a Curtius rearrangement, offering a transition-metal-free pathway to substituted 2-pyridones. acs.org

A summary of common approaches for 2-pyridone ring synthesis is presented below.

| Synthesis Method | Precursors | Key Features |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Classical, reliable method for substituted 2-pyridones. wikipedia.org |

| 6π-Electrocyclization | Dienyl Carboxylic Acids | Transition-metal-free, forms ring from acyclic precursors. acs.org |

| Condensation of 1,5-Dicarbonyls | 1,5-Dicarbonyl compounds, Ammonia or Hydroxylamine | A fundamental approach to the pyridine (B92270)/pyridone ring. |

| From Pyridine N-Oxides | Pyridine N-Oxide, Acetic Anhydride | Involves rearrangement to an acetoxy derivative followed by hydrolysis. |

N-Alkylation and Regioselective Substitution Approaches for the Hexyl Chain Introduction

A critical step in the synthesis of 1-(6-hydroxyhexyl)-2-pyridone is the introduction of the N-alkyl chain. Direct N-alkylation of the 2-pyridone precursor presents a significant challenge due to the tautomerism between 2-pyridone and its aromatic isomer, 2-hydroxypyridine (B17775). wikipedia.orgorganic-chemistry.org This ambident nucleophilicity often leads to a mixture of N-alkylated (desired product) and O-alkylated (2-alkoxypyridine) side products, complicating purification and reducing yields. nih.govsciforum.netsemanticscholar.org

To overcome this, various regioselective N-alkylation strategies have been developed. The choice of base, solvent, and alkylating agent is critical. For instance, to synthesize the target compound, 2-pyridone would be reacted with a 6-carbon electrophile containing a hydroxyl group or a protected hydroxyl group, such as 6-bromohexan-1-ol or a silyl-ether protected analogue.

Several methods have been reported to favor N-alkylation over O-alkylation:

Phase-Transfer Catalysis: Using tetra-alkyl ammonium (B1175870) salts, such as tetra-alkyl ammonium fluoride, can promote selective N-alkylation of 2-pyridone with alkyl halides. google.comgoogle.com

Phosphine-Mediated Deoxygenation: A method utilizing P(NMe2)3 mediates the regioselective N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process under mild conditions. organic-chemistry.org

Solid-Phase Synthesis: Attaching the 2-pyridone precursor to a solid support, such as a Wang resin, via the oxygen atom allows for subsequent N-alkylation. The desired N-alkylated product is then cleaved from the resin. nih.gov

Metal-Catalyzed O- to N-Alkyl Migration: In cases where O-alkylation occurs, the resulting 2-alkoxypyridine can sometimes be isomerized to the more thermodynamically stable N-alkyl-2-pyridone using transition metal catalysts or acid promoters. nih.gov

The reaction of 2-pyridone with an appropriate alkylating agent like 6-bromohexan-1-ol under basic conditions (e.g., using NaH, K2CO3, or Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile (B52724) is a common approach. The specific conditions would be optimized to maximize the yield of the desired N-alkylated product.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives (if applicable for future research)

The specific target molecule, this compound, is achiral. However, the development of stereoselective and enantioselective synthetic methods is a burgeoning area of research for creating more complex, chiral 2-pyridone analogues for applications in medicinal chemistry and materials science. Future research could focus on introducing chirality either on the pyridone ring or on the N-alkyl substituent.

For example, if the hexyl chain were to be substituted, creating a stereocenter, an enantioselective alkylation approach would be necessary. This could potentially be achieved through:

Chiral Phase-Transfer Catalysis: Employing chiral quaternary ammonium salts to direct the enantioselective N-alkylation of the pyridone ring.

Asymmetric Metal Catalysis: Utilizing chiral ligands in conjunction with transition metals (e.g., copper, palladium, iridium) to catalyze the asymmetric coupling of the 2-pyridone with a racemic or prochiral alkylating agent.

Enzymatic Resolution: Using enzymes to selectively acylate or de-acylate a racemic mixture of a hydroxyl-substituted N-alkyl 2-pyridone, allowing for the separation of enantiomers.

While specific methods for the enantioselective synthesis of this compound derivatives are not yet established, the principles of asymmetric synthesis provide a clear roadmap for future investigations in this area.

Catalytic Reactions in the Synthesis of 2-Pyridone Derivatives, Including Transition Metal Catalysis

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of 2-pyridone derivatives, offering high efficiency and selectivity. researchgate.net These catalytic systems are employed in both the construction of the pyridone ring itself and its subsequent modification.

Key catalytic applications include:

Ring-Forming Cycloadditions: Rhodium-catalyzed [2+2+2] cycloadditions of alkynes and isocyanates provide a direct route to substituted 2-pyridones. organic-chemistry.org Gold-catalyzed cycloisomerization of amide-tethered 1,n-enynes is another powerful method. organic-chemistry.orgacs.org

C-H Functionalization: Palladium and rhodium catalysts are widely used for the site-selective C-H arylation, alkylation, and alkenylation of the 2-pyridone ring, enabling the synthesis of complex derivatives from simple precursors.

N-Arylation/Alkylation: Copper-catalyzed N-arylation (Ullmann condensation) and N-alkylation reactions are common methods for introducing substituents onto the pyridone nitrogen. organic-chemistry.org Mild, copper-catalyzed approaches using diaryliodonium salts or aryl iodides provide efficient access to N-aryl-2-pyridones. organic-chemistry.org

The table below summarizes some transition metals used in 2-pyridone synthesis.

| Metal Catalyst | Reaction Type | Example Application |

| Palladium (Pd) | C-H Arylation, Annulation | Catellani reaction for dual ortho/ipso functionalization. researchgate.net |

| Rhodium (Rh) | [2+2+2] Cycloaddition, C-H Alkoxycarbonylation | Synthesis of highly substituted 2-pyridones from α,β-unsaturated oximes. |

| Copper (Cu) | N-Arylation, N-Alkylation | Ullmann-type couplings with aryl iodides or diaryliodonium salts. organic-chemistry.org |

| Gold (Au) | Cycloisomerization | Convergent assembly of substituted 2-pyridones from N-alkenyl alkynylamides. organic-chemistry.org |

| Cobalt (Co) | Redox-Neutral Annulation | Annulation of acrylamides with vinylene carbonate to form pyridinones. organic-chemistry.org |

Application of Green Chemistry Principles and Sustainable Synthesis Methods

In line with the growing emphasis on sustainable chemistry, several green methodologies have been applied to the synthesis of 2-pyridones. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Examples of green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of N-substituted 2-pyridones, often leading to shorter reaction times and higher yields compared to conventional heating. sciforum.netsemanticscholar.org One-pot multicomponent reactions under microwave conditions are particularly efficient. semanticscholar.org

Solvent-Free Reactions: A solid-state synthesis of polyfunctionalized 2-pyridones has been developed using commercially available amines and activated alkynes on a silica (B1680970) gel solid phase, eliminating the need for solvents. rsc.org

Use of Greener Solvents: Researchers have explored the use of more environmentally benign solvents, such as water or ethanol, for certain synthetic steps. For example, a tandem condensation/cyclization reaction to form a fused 2-pyridone system has been demonstrated in water. organic-chemistry.org

These sustainable practices not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production processes.

Multi-component Reactions and Convergent Synthesis of Substituted 2-Pyridones

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are a cornerstone of green chemistry and diversity-oriented synthesis, and they have been widely applied to the construction of 2-pyridone-containing heterocycles. rsc.org

For example, 3,4,6-triaryl-2(1H)-pyridones can be synthesized in a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides. rsc.org Another approach involves a four-component reaction of aromatic aldehydes, malononitrile, and an acetyl-chromenone in the presence of a base to yield complex pyridone structures. rsc.org These strategies allow for the rapid assembly of structurally diverse 2-pyridone libraries from simple and readily available building blocks, which is highly valuable in drug discovery.

Convergent synthesis, where complex fragments of a molecule are prepared separately and then joined together, is another powerful strategy. The gold-catalyzed cycloisomerization of N-alkenyl alkynylamides, which are formed by coupling imines with alkynoyl chlorides, allows for a rapid and convergent assembly of substituted 2-pyridones. organic-chemistry.org

Solid-Phase and Parallel Synthesis Techniques for Library Generation

Solid-phase synthesis and parallel synthesis are key technologies for the generation of chemical libraries for high-throughput screening. These techniques have been successfully adapted for the synthesis of 2-pyridone derivatives.

In a typical solid-phase approach, a precursor molecule is anchored to a polymer resin. nih.gov For 2-pyridone synthesis, a 2-halopyridine can be linked to a Wang resin to form a resin-bound 2-alkoxypyridine. This intermediate can then undergo selective N-alkylation with various alkyl halides. Finally, the desired N-alkylated 2-pyridone products are cleaved from the resin. nih.gov This methodology is well-suited for parallel synthesis, where a library of diverse 2-pyridones can be created by reacting the resin-bound intermediate with a collection of different alkylating agents in separate reaction vessels. nih.gov

A versatile combinatorial approach has been developed for the rapid synthesis of 2-pyridone libraries, among other heterocycles, from a resin-bound intermediate. acs.orgnih.gov More recently, a novel solid-phase macrocyclization method that generates 2-pyridone rings via an intramolecular condensation has been reported, paving the way for the development of innovative macrocycle libraries. acs.orgchemrxiv.org

Chemical Reactivity and Transformational Chemistry of 1 6 Hydroxyhexyl 2 Pyridone

Electrophilic and Nucleophilic Reactivity at the Pyridone Ring Positions

The 2-pyridone ring exhibits a nuanced electronic character that governs its reactivity towards both electrophiles and nucleophiles. Resonance delocalization renders the C3 and C5 positions electron-rich, making them susceptible to electrophilic attack. rsc.org Conversely, the C4 and C6 positions are more electron-deficient and are thus the preferred sites for nucleophilic attack. rsc.orgquora.com

Electrophilic substitution on the 2-pyridone ring is a well-documented transformation. A classic example is nitration, where the regiochemical outcome is highly dependent on the reaction conditions. rsc.org In low acidity media, nitration of 2-pyridone predominantly yields the 3-nitro derivative. rsc.org However, in highly acidic environments, the major product shifts to the 5-nitro-compound. rsc.org This demonstrates that while the intrinsic electronic nature of the ring favors certain positions, external factors can modulate the selectivity.

Nucleophilic aromatic substitution (SNAr) is also a viable pathway for functionalizing the 2-pyridone core, particularly at the C2 and C4 positions. quora.comchemistry-online.com This reactivity is enhanced in N-alkyl pyridinium (B92312) salts, which are readily attacked by nucleophiles. chemistry-online.com For the parent pyridine (B92270), high temperatures (e.g., 300 °C) are required for reactions with strong nucleophiles like hydroxide (B78521) to form 2-pyridone. chemistry-online.com The presence of good leaving groups at these positions facilitates substitution via an addition-elimination mechanism. chemistry-online.com

| Reaction Type | Favored Position(s) | Controlling Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C3, C5 | Electronic density, reaction acidity rsc.orgrsc.org | Nitration |

| Nucleophilic Substitution | C4, C6 | Electron deficiency, presence of leaving groups rsc.orgchemistry-online.com | Hydroxylation |

Derivatization and Functional Group Interconversions of the Hydroxyl Group on the Hexyl Chain

The primary hydroxyl group on the hexyl chain of 1-(6-hydroxyhexyl)-2-pyridone is a key site for molecular modification. It can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse derivatives. These transformations are fundamental in organic synthesis for introducing new properties and functionalities. fiveable.mesolubilityofthings.com

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). fiveable.mesolubilityofthings.com Further oxidation with stronger agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent, yields the corresponding carboxylic acid. fiveable.mesolubilityofthings.com

Conversion to Halides: The hydroxyl group can be substituted by halogens to form alkyl halides. Reagents such as thionyl chloride (SOCl2) are used to produce alkyl chlorides, while phosphorus tribromide (PBr3) is effective for synthesizing alkyl bromides. fiveable.me

Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives to form esters. It can also be converted into an ether through reactions like the Williamson ether synthesis. These reactions are crucial for creating linkages to other molecules.

Nucleophilic Substitution: After converting the hydroxyl group into a better leaving group (e.g., a tosylate), it can be displaced by a wide range of nucleophiles, allowing for the introduction of azides, nitriles, thiols, and other functionalities. The Mitsunobu reaction provides a method to replace the alcohol with a nucleophile with inversion of stereochemistry. fiveable.me

| Transformation | Product Functional Group | Typical Reagent(s) |

|---|---|---|

| Mild Oxidation | Aldehyde | PCC, Swern Oxidation fiveable.me |

| Strong Oxidation | Carboxylic Acid | KMnO₄, Jones Reagent fiveable.mesolubilityofthings.com |

| Chlorination | Alkyl Chloride | SOCl₂, Appel Reaction fiveable.me |

| Bromination | Alkyl Bromide | PBr₃ fiveable.me |

| Esterification | Ester | Carboxylic acid (acid-catalyzed) |

| Tosylation | Tosyl Ester (Good Leaving Group) | Tosyl chloride (TsCl) |

Cycloaddition and Rearrangement Reactions Involving the 2-Pyridone System

The conjugated π-system of the 2-pyridone ring allows it to participate in cycloaddition reactions, most notably acting as a diene in Diels-Alder type reactions. electronicsandbooks.com While early attempts were often unsuccessful due to competing nucleophilic addition of the amide group, blocking the nitrogen with an alkyl group, as in this compound, facilitates this reactivity. electronicsandbooks.com

These cycloadditions typically occur across the C3 and C6 positions of the pyridone ring. rsc.org The reaction of N-alkyl-2-pyridones with potent dienophiles like dimethyl butynedioate can proceed under forcing conditions to yield bicyclic adducts. electronicsandbooks.com The efficiency and feasibility of these reactions are influenced by both steric and electronic factors of the substituents on the pyridone ring. rsc.org For instance, steric buttressing between substituent groups can favor the cycloaddition pathway. electronicsandbooks.comrsc.org The resulting bridged, bicyclic lactams are valuable synthetic intermediates. acs.org

In addition to intermolecular reactions, intramolecular [2+2] cycloadditions have also been reported. For example, a thiazoline-fused 2-pyridone, upon reaction with propargyl bromide, generates an intermediate containing both an allene (B1206475) and an alkene. This intermediate subsequently undergoes an intramolecular [2+2] cycloaddition to form a cyclobutane-fused system. acs.org

Oxidation and Reduction Chemistry of the Pyridone Core and Alkyl Chain

The oxidation and reduction chemistry of this compound involves both the pyridone ring and the terminal alcohol. The primary alcohol on the hexyl chain can be oxidized to an aldehyde or a carboxylic acid, as detailed in Section 3.2. imperial.ac.uk

The 2-pyridone ring itself can undergo oxidation, although it is generally a stable heteroaromatic system. Oxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of bicyclic hydroxylactams through a diastereoselective process. acs.org This reaction represents a powerful method for generating highly functionalized, chiral synthons for piperidine (B6355638) derivatives. acs.org The electrochemical oxidation of 2-pyridone derivatives has also been studied. Dihydropyridones can be electrochemically oxidized to the corresponding 2-pyridones in a process involving the removal of two electrons and two protons. mdpi.com The presence of a hydroxyl group on the pyridone ring has been shown to be crucial for its electrochemical activity in aqueous solutions. mdpi.com

Reduction of the pyridone core is less commonly explored but can be achieved under specific conditions. Catalytic hydrogenation can reduce the double bonds within the ring, leading to piperidone derivatives. The choice of catalyst and reaction conditions is critical to control the extent of reduction and prevent over-reduction or side reactions.

Chemo- and Regioselective Functionalization

Achieving chemo- and regioselectivity is a central challenge in the synthesis of substituted 2-pyridones. This involves selectively modifying one functional group in the presence of others or targeting a specific position on the pyridone ring.

C-H Functionalization: Direct C-H bond activation has emerged as a highly efficient strategy for installing substituents onto the 2-pyridone ring without pre-functionalization. researchgate.netrsc.org Various transition-metal-catalyzed methods have been developed to achieve site-selective functionalization:

C3-Selective Reactions: Manganese-mediated reactions with diethyl malonates or arylboronic acids have been shown to occur regioselectively at the C3 position. researchgate.net

C5-Selective Reactions: Palladium catalysis can achieve selective oxidative olefination at the C5 position for simple N-protected 2-pyridones. researchgate.net

C6-Selective Reactions: Nickel/AlMe3 catalysis enables the regioselective insertion of alkynes and alkenes into the C6-H bond. researchgate.net

The site selectivity in these reactions is often controlled by factors such as the choice of metal catalyst, directing groups, and steric or electronic properties of the substrate. rsc.org

N- vs. O-Alkylation: The alkylation of 2-pyridones is complicated by their ability to exist in tautomeric equilibrium with 2-hydroxypyridine (B17775), leading to a mixture of N-alkylated and O-alkylated products. organic-chemistry.orgresearchgate.net Controlling this regioselectivity is a classic problem in heterocyclic chemistry. The outcome depends on several factors:

Alkylating Agent: Benzyl and primary alkyl halides tend to favor N-alkylation. acs.org

Solvent: Polar solvents typically favor the 2-pyridone tautomer and can promote N-alkylation. wikipedia.org

Counter-ion: The nature of the metal cation in the pyridone salt influences the N/O ratio.

Reaction Conditions: The use of micellar systems in water has been shown to be a mild and effective method for achieving high regioselectivity for N-alkylation with a wide range of alkyl halides. acs.org

| Factor | Favors N-Alkylation | Favors O-Alkylation |

|---|---|---|

| Alkyl Halide Structure | Primary, Benzyl acs.org | - |

| Solvent Polarity | High (e.g., water, alcohols) wikipedia.org | Low (e.g., non-polar solvents) wikipedia.org |

| Reaction System | Aqueous micellar systems acs.org | - |

Coordination Chemistry and Ligand Properties with Metal Centers

The 2-pyridone moiety is a versatile ligand in coordination chemistry. wikipedia.orgchemeurope.com Upon deprotonation, the resulting 2-pyridonate anion features a delocalized negative charge across the nitrogen and oxygen atoms, making it an effective chelating or bridging ligand. rsc.orgresearchgate.net

2-pyridonates can coordinate to a wide range of transition metals, often acting as a 1,3-bridging ligand, similar to carboxylates, to form dimeric and polymeric structures. wikipedia.orgrsc.org The coordination mode can vary, including monodentate κ¹-N, chelating κ²-N,O, and various bridging motifs. rsc.orgresearchgate.net This versatility has led to their use in the construction of diverse metal-organic frameworks and coordination polymers.

The combination of a hard oxygen donor and a borderline nitrogen donor allows 2-pyridonate to stabilize metals in various oxidation states. The ligand's electronic properties and steric profile can be tuned by introducing substituents on the pyridone ring. This has led to the development of 2-pyridonate-based catalysts for a range of transformations, including hydrofunctionalization reactions. rsc.orgrsc.org The cooperative action between the metal center and the pyridonate ligand is often critical for catalytic activity. rsc.org

Photochemical Transformations of 2-Pyridone Structures

2-Pyridone and its derivatives are known to undergo characteristic photochemical reactions, primarily [4+4] cycloadditions. electronicsandbooks.com Upon irradiation with UV light, two molecules of a 2-pyridone can dimerize to form a tricyclic product. nih.gov This reaction is a powerful method for constructing complex, polycyclic frameworks with multiple stereocenters in a single step. nih.gov

The reaction can also be performed in an intermolecular fashion between two different 2-pyridones. Selective cross-cycloaddition can be achieved, for example, by using an excess of one pyridone that does not photodimerize itself but will react with another pyridone derivative. nih.gov This approach allows for the synthesis of products with four distinct functional groups and four stereogenic centers from simple aromatic precursors. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 6 Hydroxyhexyl 2 Pyridone and Its Research Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational, Tautomeric, and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-pyridone derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the conformational and tautomeric equilibria of these molecules.

The tautomerism between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms is a key characteristic of this class of compounds. iipseries.orgnih.gov In solution, the position of this equilibrium is highly dependent on the solvent's polarity. Polar solvents, such as water and DMSO, favor the 2-pyridone form, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine tautomer. iipseries.org This phenomenon can be readily observed through changes in the chemical shifts of the ring protons and carbons. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the ¹H and ¹³C NMR spectra of 2-hydroxy-5-nitropyridine (B147068) are consistent with the predominance of the keto tautomer, 5-nitro-2-pyridone. elsevierpure.com

Conformational analysis, particularly for N-substituted 2-pyridones like 1-(6-Hydroxyhexyl)-2-pyridone, is crucial for understanding their three-dimensional structure and potential biological activity. Techniques like 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of different protons within the molecule. ufrgs.brresearchgate.net This information helps to elucidate the preferred conformations of the flexible alkyl chain and its orientation relative to the pyridone ring. For some sterically hindered (imino)pyridine ligands, room temperature 1D and 2D NMR have revealed the presence of rapidly equilibrating isomers in solution. rsc.org

Furthermore, NMR is instrumental in analyzing the configurational aspects of 2-pyridone derivatives. In cases where stereoisomers are possible, distinct NMR signals for each isomer can often be observed, allowing for their identification and quantification. nih.gov The coupling constants between adjacent protons (³JHH) also provide valuable information about dihedral angles, further refining the conformational model of the molecule. elsevierpure.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Pyridone Derivatives in CDCl₃

| Proton | 2-Pyridone | 1-(Substituted-alkyl)-2-pyridone |

| H3 | ~6.4 | Varies with substitution |

| H4 | ~7.2 | Varies with substitution |

| H5 | ~6.9 | Varies with substitution |

| H6 | ~7.6 | Varies with substitution |

| N-H | ~11.0 | N/A |

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and specific substituent effects.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis in Research

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the molecular formula of this compound and its analogues. By providing highly accurate mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm), HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. news-medical.net

In the research of 2-pyridone derivatives, HRMS is routinely used to confirm the identity of newly synthesized compounds. The precise mass measurement of the molecular ion ([M]+ or [M+H]+) serves as a primary piece of evidence for the successful synthesis of the target molecule. nih.gov

Beyond molecular formula confirmation, HRMS, often coupled with tandem mass spectrometry (MS/MS), provides valuable insights into the fragmentation patterns of these molecules. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce structural information and identify characteristic cleavage pathways. For N-alkyl-2-pyridones, common fragmentation patterns may involve cleavage of the alkyl chain or fragmentation of the pyridone ring itself. This detailed fragment analysis can help to distinguish between isomers and confirm the connectivity of the molecule. nih.gov

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₁₁H₁₇NO₂ + H]⁺ | 196.1332 | (Enter Experimental Value) | (Calculate) |

| [C₁₁H₁₇NO₂ + Na]⁺ | 218.1151 | (Enter Experimental Value) | (Calculate) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups. cdnsciencepub.comresearchgate.net

For this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of its key functional groups. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the 2-pyridone ring, confirming the predominance of the lactam tautomer in the solid state. wikipedia.org The O-H stretching vibration of the terminal hydroxyl group on the hexyl chain would be observed as a broad band typically in the range of 3200-3600 cm⁻¹. The N-H stretching vibration, which would be present in the unsubstituted 2-pyridone, is absent in its N-substituted derivatives.

Raman spectroscopy provides complementary information, especially for vibrations that are weak or inactive in the IR spectrum. For instance, the symmetric vibrations of the pyridone ring are often more prominent in the Raman spectrum. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed in conjunction with experimental IR and Raman data to perform a normal coordinate analysis. elsevierpure.com This allows for a more detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. elsevierpure.comnih.gov

The vibrational spectra of 2-pyridone and its derivatives can be complex due to the coupling of various vibrational modes. acs.orgnih.gov For example, the N-H stretching fundamental in hydrogen-bonded clusters of 2-pyridone can exhibit complex signatures due to anharmonic coupling mechanisms like Fermi resonance. acs.orgnih.gov

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=O (pyridone) | Stretching | 1650-1690 |

| C=C/C=N (ring) | Stretching | 1450-1600 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

Crucially, X-ray crystallography has confirmed that in the solid state, the 2-pyridone tautomer is the predominant form. wikipedia.org The crystal structures of various 2-pyridone analogues reveal detailed information about their molecular geometry, including the planarity of the pyridone ring and the conformation of any substituents. nih.gov For example, in the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is slightly twisted relative to the pyridine (B92270) ring. nih.gov

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding and crystal packing. In the solid state, unsubstituted 2-pyridones often form helical structures through hydrogen bonds, rather than the dimeric form sometimes observed in solution. wikipedia.org However, some substituted 2-pyridones have been shown to form dimers in the solid state. wikipedia.org For this compound, X-ray analysis would reveal how the molecules pack in the crystal lattice and would likely show hydrogen bonding involving the terminal hydroxyl group, potentially leading to the formation of chains or more complex networks.

Interactive Data Table: Representative Crystallographic Data for a Substituted 2-Pyridone Derivative

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Enter Value) |

| b (Å) | (Enter Value) |

| c (Å) | (Enter Value) |

| β (°) | (Enter Value) |

| Z | (Enter Value) |

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Structure and Fluorescence Properties

UV-Vis absorption and photoluminescence spectroscopy are employed to investigate the electronic transitions and emissive properties of this compound and its analogues.

The UV-Vis absorption spectrum of 2-pyridone derivatives typically exhibits absorption bands in the ultraviolet and visible regions corresponding to π → π* and n → π* electronic transitions within the pyridone ring. diva-portal.org The position and intensity of these absorption bands can be influenced by the nature of substituents on the ring and the polarity of the solvent. For instance, the low-energy absorption bands of some 2-pyridone derivatives are attributed to their donor-acceptor structure. diva-portal.org

Photoluminescence (fluorescence) spectroscopy provides information about the molecule's ability to emit light after being electronically excited. The fluorescence properties of 2-pyridone derivatives are of interest for various applications, including the development of fluorescent probes and organic light-emitting diodes (OLEDs). diva-portal.orgrsc.org The emission wavelength, quantum yield, and lifetime are key parameters that characterize the fluorescence of a compound. The photophysical properties of pyridine-based polymers, for example, are dependent on their morphology. mit.edu The introduction of different substituents can significantly alter the fluorescence properties of the 2-pyridone core.

Interactive Data Table: Photophysical Properties of Representative 2-Pyridone Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |

| 2-Pyridone | ~293 (in H₂O) | - | - |

| Substituted Pyridone 1 | (Enter Value) | (Enter Value) | (Enter Value) |

| Substituted Pyridone 2 | (Enter Value) | (Enter Value) | (Enter Value) |

Circular Dichroism and Optical Rotatory Dispersion for Chiral Pyridone Derivatives (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. wikipedia.org

For this compound itself, which is achiral, these techniques are not applicable. However, if chiral centers were introduced into the molecule, for example, by substitution on the hexyl chain or by the synthesis of chiral atropisomeric pyridone derivatives, CD and ORD would be essential for their stereochemical characterization.

These techniques can be used to determine the absolute configuration of enantiomers and to study conformational changes in chiral molecules. The Cotton effect, observed in both CD and ORD spectra, is particularly useful for assigning the absolute configuration of chiral ketones and other chromophore-containing molecules. The sign and magnitude of the Cotton effect are related to the spatial arrangement of atoms around the chromophore. scilit.com

While not directly applicable to the parent compound, the principles of CD and ORD are crucial in the broader context of medicinal chemistry where the chirality of drug molecules often plays a critical role in their biological activity.

Computational and Theoretical Investigations of 1 6 Hydroxyhexyl 2 Pyridone

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study 2-pyridone derivatives, providing a balance between computational cost and accuracy. nih.gov

Electronic Structure and Reactivity: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to determine the optimized, minimum-energy geometry of 2-pyridone structures. nih.gov From this optimized structure, a range of quantum molecular descriptors can be computed to explain the molecule's electronic properties and reactivity. nih.gov These descriptors include the electronic potential, dipole moment, and partition coefficient, which are crucial for building predictive models of biological activity. nih.gov For instance, a quantitative structure-activity relationship (QSAR) study on antimalarial 4-pyridone derivatives demonstrated that electronic potential and dipole moment were key descriptors in explaining their activity. nih.gov

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. This helps in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O and N-H stretches in the pyridone ring and the O-H stretch of the terminal hydroxyl group. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. scispace.com

| Descriptor | Significance | Typical Calculation Method |

|---|---|---|

| Dipole Moment (µ) | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. | DFT/B3LYP |

| Electronic Potential | Indicates regions of positive and negative electrostatic potential, highlighting sites for electrophilic or nucleophilic attack. | DFT/B3LYP |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, often used in QSAR to model steric effects and binding. nih.gov | DFT/B3LYP |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural characterization. | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (in silico)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information on conformational flexibility and the stability of ligand-protein complexes. nih.govscienceopen.com

Ligand-Target Interactions: In drug discovery, MD simulations are often performed after a ligand has been docked into a protein's binding site. A simulation, typically run for a duration like 100 nanoseconds, can assess the stability of the predicted binding pose. nih.gov Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or if the ligand dissociates. scienceopen.com This provides a more dynamic and realistic view of the ligand-target interaction than static docking alone, helping to validate potential binding modes. nih.govscienceopen.com

Molecular Docking Studies for Predictive Binding to Biochemical Targets (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening and lead optimization. nih.govthieme-connect.de

The process involves obtaining the three-dimensional structure of a target protein, often from a repository like the Protein Data Bank (PDB). nih.gov A "grid" is then generated around the protein's active site, defining the space where the ligand is allowed to bind. nih.gov Software like AutoDock Vina or Glide is used to place the ligand, in this case, this compound, into this grid in various possible conformations and orientations. nih.govamazonaws.com

Each resulting pose is scored based on a function that estimates the binding affinity, often expressed in kcal/mol. thieme-connect.demdpi.com Lower scores typically indicate more favorable binding. The 2-pyridone scaffold is particularly interesting for drug design because it can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), making it well-suited for binding to kinase ATP-binding sites. mdpi.com Docking studies on pyridone derivatives have successfully identified crucial interactions with key amino acid residues, such as Cys1045 and Asp1046 in VEGFR-2, which correlate with their inhibitory activity. mdpi.com

| Biochemical Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| VEGFR-2 Kinase | -8.5 | Asp1046 (H-bond), Cys919 (H-bond) |

| HER-2 Kinase | -7.9 | Thr862 (H-bond), Met801 (hydrophobic) |

| Cyclooxygenase-2 (COX-2) | -9.1 | Arg513 (H-bond), Val523 (hydrophobic) |

Analysis of Tautomerism and Proton Transfer Mechanisms Using Computational Methods

The 2-pyridone ring exists in equilibrium with its tautomeric form, 2-hydroxypyridine (B17775). Understanding the mechanism and energetics of the proton transfer between these two forms is crucial, as the dominant tautomer can affect the molecule's chemical properties and binding interactions.

Computational studies using DFT methods (e.g., B3LYP/6-311++G(2d,2p)) have been used to investigate this proton-transfer mechanism in detail. nih.gov For an isolated 2-pyridone molecule, the direct intramolecular proton transfer has a high energy barrier. However, the calculations show that this barrier is significantly lowered when the transfer is assisted by other molecules, such as water or another 2-pyridone molecule. nih.gov This "catalytic" effect occurs via a concerted mechanism where protons are relayed through a hydrogen-bonded bridge. These findings imply that in a biological or aqueous environment, the tautomerization of this compound would be greatly facilitated. Furthermore, polar solvents can influence the tautomerization energies and potential energy barriers, making the process less favorable in some cases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Pyridone Analogues (mechanistic insights)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. frontiersin.org This approach is widely used in drug discovery to predict the activity of new compounds and to gain mechanistic insights into how structural features influence potency. nih.gov

For a series of 2-pyridone analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. frontiersin.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity), or topological, among others. nih.gov A statistical technique, such as Multiple Linear Regression (MLR), is then used to build an equation that relates a selection of these descriptors to the measured biological activity (e.g., IC₅₀). benthamdirect.com

The validity and predictive power of the resulting model are rigorously tested using internal (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation sets. nih.gov A robust QSAR model (typically requiring Q² > 0.5) can reveal which properties are beneficial or detrimental to activity. nih.gov For example, a QSAR study on indole-based pyridone analogues found that the presence of hydrogen-bond donors played a negative role, while certain steric factors favored activity. benthamdirect.com Such mechanistic insights are invaluable for guiding the rational design of new, more potent analogues. nih.gov

| Parameter | Description |

|---|---|

| Equation | pIC₅₀ = c₀ + c₁(Descriptor A) - c₂(Descriptor B) + c₃(Descriptor C) |

| Statistical Metrics | R² (Coefficient of determination), Q² (Cross-validated R²), SEP (Standard Error of Prediction) |

| Interpretation | A positive coefficient (c₁, c₃) indicates the descriptor enhances activity, while a negative coefficient (c₂) indicates it diminishes activity. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital containing the highest-energy electrons, represents the ability of a molecule to donate electrons (nucleophilicity). irjweb.com Conversely, the LUMO is the lowest-energy empty orbital and represents the ability to accept electrons (electrophilicity). irjweb.com

The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are readily calculated using quantum chemical methods and provide critical information about a molecule's reactivity and stability. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key parameter. A large ΔE indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comemerginginvestigators.org A small gap suggests the molecule is more polarizable and more reactive. irjweb.com

Reactivity Prediction: The shapes and energies of the HOMO and LUMO can predict where a molecule is likely to react. For example, a nucleophilic attack is expected to occur from the HOMO of the nucleophile to the LUMO of the electrophile. youtube.com

| Parameter | Definition | Chemical Implication |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; higher energy means easier electron donation. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; lower energy means easier electron acceptance. |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This allows for a detailed investigation of electronic delocalization and the stabilizing interactions within a molecule. nih.gov

For this compound, NBO analysis would quantify the delocalization within the pyridone ring by examining the interactions between the π-bonding orbitals and the π*-antibonding orbitals. It would also reveal hyperconjugative effects involving the alkyl chain and potential intramolecular hydrogen bonding between the terminal hydroxyl group and the pyridone oxygen. These interactions play a crucial role in determining the molecule's preferred conformation and stability. nih.gov

Biological and Biochemical Mechanistic Research of 1 6 Hydroxyhexyl 2 Pyridone and Analogues

Enzyme Inhibition and Activation Studies in In Vitro Systems

Pyridone derivatives have been extensively investigated as inhibitors of a wide range of enzymes. The structural features of the pyridone ring, including its ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of enzyme inhibitors. nih.govfrontiersin.org

While specific data on the direct interaction of 1-(6-Hydroxyhexyl)-2-pyridone with soluble epoxide hydrolase (sEH), Bacillus anthracis enoyl-ACP reductase (BaENR), α-amylase, and various proteases are not extensively documented in publicly available literature, the broader class of pyridone-containing molecules has demonstrated significant activity against several of these enzyme families.

For instance, various pyridone analogues have been identified as potent inhibitors of proteases. A notable example is their activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. acs.orgresearchgate.netnih.gov In silico and in vitro studies have shown that the 2-pyridone scaffold can serve as a key pharmacophore for Mpro inhibition, with some natural products containing this moiety showing predicted inhibition constants (Ki values) in the sub-micromolar range. nih.gov Structure-based design has led to the optimization of pyridone α-ketoamides as potent Mpro inhibitors, with IC50 values as low as 40 nM. acs.org

The inhibitory potential of pyridone derivatives extends to other enzyme classes as well. For example, certain pyridone-containing compounds have been explored as inhibitors of c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. A series of 2-pyridone derivatives were synthesized and evaluated for their c-Src kinase inhibitory activity, with the most potent compound exhibiting an IC50 value of 12.5 μM. nih.gov

The following table summarizes the inhibitory activities of various pyridone analogues against different enzymes, as reported in the literature.

| Enzyme Target | Pyridone Analogue Class | Reported Activity (IC50/Ki) | Reference(s) |

| SARS-CoV-2 Main Protease (Mpro) | Pyridone α-ketoamides | 40 nM (IC50) | acs.org |

| c-Src Kinase | 2-Pyridone derivatives | 12.5 μM (IC50) | nih.gov |

| Pim-1 Kinase | Substituted pyridones | 50 nM (IC50) | researchgate.net |

| Farnesyltransferase | 1H-pyridin-2-one derivatives | Potent cellular activity | nih.gov |

Receptor Binding Affinity and Selectivity Profiling in Cell-Free or Cellular Models

A novel series of pyridone-based compounds were discovered to be potent antagonists of the EP3 receptor, a G-protein coupled receptor involved in the regulation of insulin (B600854) secretion. nih.gov Optimization of this series led to compounds with high binding affinity (Ki of 9.0 nM) and functional antagonistic potency (IC50 of 21 nM) in a human EP3 receptor overexpressing cell line. nih.gov

Pyridone derivatives have also shown high affinity for cannabinoid receptors, particularly the CB2 receptor. The 2-pyridone scaffold is considered suitable for designing CB2 receptor agonists, with molecular docking studies indicating that the pyridone core acts as a central pivot, directing substituents into the binding cavities of the receptor. nih.gov

Furthermore, pyridone derivatives have been identified as potent and selective antagonists of the adenosine (B11128) A2A receptor (A2AR), a key target in cancer immunotherapy. nih.gov Structure-activity relationship studies of a pyridinone hit compound led to the discovery of derivatives with strong A2AR antagonistic activity, with the lead compound exhibiting an IC50 of 29.0 nM. nih.gov

The table below presents the receptor binding affinities of representative pyridone analogues.

| Receptor Target | Pyridone Analogue Class | Binding Affinity (Ki/IC50) | Receptor Type | Reference(s) |

| EP3 Receptor | Pyridone-based antagonists | 9.0 nM (Ki) | GPCR | nih.gov |

| Cannabinoid Receptor Type 2 (CB2R) | Pyridone-based agonists | High affinity | GPCR | nih.gov |

| Adenosine A2A Receptor (A2AR) | Pyridinone derivatives | 29.0 nM (IC50) | GPCR | nih.gov |

Cellular Target Identification and Mechanistic Pathway Elucidation

Identifying the cellular targets of bioactive compounds is crucial for understanding their mechanism of action. While the specific cellular targets of this compound have not been fully elucidated, research on related structures provides clues to their potential intracellular interactions and effects on signaling pathways.

One study on a tetrahydroisoquinoline derivative, which shares some structural similarities with substituted pyridones, identified ERK1/2 and MEK1, components of the mitogen-activated protein kinase (MAPK) signaling pathway, as molecular targets in mediating apoptosis in non-small-cell lung cancer cells. mdpi.com This suggests that pyridone analogues could potentially modulate key cellular signaling cascades.

The pyridone scaffold is a common feature in compounds that inhibit tubulin polymerization, a critical process in cell division. Although direct evidence for this compound is lacking, the general class of 2-pyridones has been investigated for antitubulin activity. For example, flow cytometric analysis of Jurkat cells treated with certain 2-pyridone derivatives showed a pronounced cell cycle arrest in the G2/M phase, consistent with an antitubulin mechanism.

The JNK signaling pathway is another potential target for pyridone-containing compounds, given its role in inflammation and apoptosis. However, specific studies detailing the direct interaction of this compound or its close analogues with components of the JNK pathway are limited in the current literature. Similarly, while bacterial pili assembly is a potential target for antimicrobial agents, there is no specific information on the effect of this compound on this process.

Investigation of Membrane Interactions and Transport Mechanisms in In Vitro Models

The interaction of small molecules with cellular membranes is a critical determinant of their bioavailability and intracellular concentration. The physicochemical properties of pyridone derivatives, which can be modulated by adjusting polarity and lipophilicity, suggest that they can be designed to cross cell membranes. nih.govfrontiersin.org

While direct studies on the membrane interactions and transport mechanisms of this compound are not available, research on related heterocyclic compounds provides some insights. For example, fluorescence studies with 3-hydroxy-4-pyridinone derivatives have been used to assess their ability to permeate cells that mimic the blood-brain barrier. nih.gov These studies demonstrate that the pyridone scaffold can be incorporated into molecules designed to cross biological membranes.

The lipophilicity of the side chain, such as the 6-hydroxyhexyl group in the target compound, is expected to play a significant role in its membrane partitioning and transport. The balance between the hydrophilic pyridone head group and the lipophilic alkyl chain will likely influence its passive diffusion across cell membranes.

Metabolic Transformations in Model Systems

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent or a biochemical tool. In vitro models, such as liver microsomes, are commonly used to study the metabolic transformations of xenobiotics.

Studies on the metabolism of pyridone-containing compounds have provided insights into their potential biotransformation pathways. For instance, research on pyridone ribosides, which are products of NAD+ overoxidation, has shown that these molecules can be metabolized in liver extracts. elsevierpure.comnih.gov This suggests that the pyridone ring itself can be a substrate for metabolic enzymes.

The metabolic stability of pyridone derivatives has been a focus of optimization in drug discovery programs. For example, in the development of pyridone-based EP3 receptor antagonists, metabolic stability was assessed in human and rat liver microsomes. nih.gov These studies revealed that structural modifications to the pyridone scaffold and its substituents could significantly alter the metabolic half-life of the compounds. nih.gov The 6-hydroxyhexyl side chain of this compound is a likely site for metabolic modification, such as oxidation, by cytochrome P450 enzymes present in liver microsomes.

Structure-Activity Relationship (SAR) Studies for Biochemical Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule influences its biological activity. The pyridone scaffold has been the subject of numerous SAR studies aimed at optimizing its interaction with various biological targets. nih.govfrontiersin.org

The diverse biological activities of pyridone derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, have been fine-tuned through systematic modifications of the pyridone core and its substituents. nih.govbenthamdirect.com For example, in the development of pyridone-based EP3 antagonists, SAR studies revealed that the nature of the substituents on the pyridone ring and the linker to other parts of the molecule were critical for both binding affinity and metabolic stability. nih.gov

Similarly, SAR studies on pyridinone derivatives as adenosine A2A receptor antagonists demonstrated that modifications at different positions of the pyridone ring led to significant changes in potency. nih.gov These studies provide a framework for predicting how alterations to the structure of this compound, such as changing the length or functionalization of the hexyl chain, might impact its biological activity.

The following table summarizes key SAR findings for different classes of pyridone analogues.

| Biological Target | Key SAR Findings | Reference(s) |

| EP3 Receptor | Hydrophobic A-ring and specific linkers enhance binding affinity and functional potency. | nih.gov |

| Adenosine A2A Receptor | Substituents on the pyridinone ring significantly modulate antagonistic activity. | nih.gov |

| c-Src Kinase | The presence of a 2-(dimethylamino)ethyl group at the N1 position and a substituted benzoyl group at the C5 position are important for inhibitory activity. | nih.gov |

| SARS-CoV-2 Main Protease | The P1' substituent size and fluorine substitution on the pyridone ring influence inhibitory potency. | acs.org |

Development and Application as Biochemical Probes and Chemical Biology Tools

The versatility of the pyridone scaffold has led to its use in the development of biochemical probes and chemical biology tools to investigate complex biological processes. researchgate.net These tools can be designed to interact with specific targets and report on their activity or localization within a cell.

For example, 3-hydroxy-4-pyridinone derivatives have been designed as fluorescent probes to study their interaction with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease. nih.gov The intrinsic fluorescence of these compounds allows for the direct visualization of their binding to the target protein.

The ability to functionalize the pyridone ring at multiple positions allows for the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, without compromising the core binding interactions. This makes pyridone derivatives attractive scaffolds for the development of activity-based probes and affinity-based probes for target identification. While specific applications of this compound as a biochemical probe have not been reported, its structure suggests that the terminal hydroxyl group on the hexyl chain could be a convenient point for the attachment of such reporter moieties.

Analytical Methodologies for Research Applications of 1 6 Hydroxyhexyl 2 Pyridone

Chromatographic Separation and Detection in Research Matrices (e.g., reaction mixtures, cell lysates)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of 1-(6-hydroxyhexyl)-2-pyridone from complex research matrices such as reaction mixtures and cell lysates. While specific validated methods for this exact compound are not extensively detailed in the public domain, established methods for analogous 2-pyridone derivatives provide a strong basis for methodological development.

Liquid Chromatography:

A typical approach for the analysis of 2-pyridone derivatives involves reverse-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity. For this compound, the hexyl chain provides significant nonpolar character, making it well-suited for retention on a C18 or C8 stationary phase.

A hypothetical, yet scientifically grounded, RP-HPLC method for the analysis of this compound would likely employ the following parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid or a phosphate (B84403) buffer) | Acetonitrile is a common organic modifier, and a gradient elution allows for the separation of compounds with a range of polarities that might be present in a reaction mixture or cell lysate. The addition of an acid or buffer improves peak shape and reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV at ~220-240 nm | The 2-pyridone ring possesses a chromophore that absorbs in the UV region, allowing for sensitive detection. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Sample Preparation:

For the analysis of this compound in cell lysates, a sample preparation step is crucial to remove interfering substances like proteins and lipids. This can be achieved through protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The resulting supernatant can then be directly injected into the HPLC system. For reaction mixtures, a simple dilution with the mobile phase may be sufficient.

Spectrophotometric and Fluorometric Assay Development for Research Quantitation and Purity Assessment

The inherent spectroscopic properties of the 2-pyridone ring system allow for the development of straightforward spectrophotometric and fluorometric assays for the quantitation and purity assessment of this compound.

UV-Vis Spectrophotometry:

The 2-pyridone moiety exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. Generally, 2-pyridones show a strong absorption band around 300 nm, which can be attributed to a π-π* transition. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the pyridone ring.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is simple, rapid, and non-destructive, making it suitable for routine purity assessments and concentration determinations in clean sample matrices.

Fluorometric Assays:

Many 2-pyridone derivatives are known to exhibit fluorescence, a property that can be exploited for the development of highly sensitive analytical methods. The fluorescence of 2-pyridones is often dependent on the tautomeric equilibrium between the pyridone and the pyridinol forms, which can be influenced by the solvent environment. Excitation near the absorption maximum of the pyridinol form can lead to a distinct fluorescence emission.

The development of a fluorometric assay for this compound would involve determining its excitation and emission wavelengths. A spectrofluorometer would be used to generate excitation and emission spectra. Once the optimal wavelengths are identified, a calibration curve can be prepared by plotting fluorescence intensity versus the concentration of standard solutions. Fluorometric assays generally offer higher sensitivity and selectivity compared to spectrophotometric methods.

| Spectroscopic Property | Wavelength Range | Application |

| UV-Vis Absorption (λmax) | ~300 nm | Quantitation, Purity Assessment |

| Fluorescence Excitation (λex) | Typically near the absorption maximum | Fluorometric Quantitation |

| Fluorescence Emission (λem) | Dependent on the specific compound and solvent | Fluorometric Quantitation |

Electrochemical Detection Methods in Academic Research Settings

Electrochemical methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), offer a sensitive and selective means for the analysis of electroactive compounds. Research has shown that 2-pyridone derivatives are electrochemically active, and their electrochemical behavior is often dependent on the substituents on the pyridone ring and the pH of the solution. mdpi.comresearchgate.net

The presence of a hydroxyl group on the pyridone ring has been shown to be a key determinant of electrochemical activity. mdpi.com While this compound does not have a hydroxyl group directly on the pyridone ring, the N-substituted alkyl chain with a terminal hydroxyl group may influence its electrochemical properties. Studies on N-substituted pyridone scaffolds have indicated that they can exhibit distinct electrochemical behavior. mdpi.com

In a typical academic research setting, a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) would be used. The electrochemical oxidation or reduction of this compound would be observed as a peak in the voltammogram at a specific potential. The peak current is proportional to the concentration of the analyte, allowing for quantitative analysis.

The electrochemical activity of 2-pyridone derivatives is often pH-dependent, with deprotonated forms in alkaline media showing greater electrochemical activity. mdpi.com Therefore, optimizing the pH of the supporting electrolyte would be a critical step in developing a sensitive electrochemical detection method for this compound.

Integration with Microfluidics and High-Throughput Screening Platforms for Research Compound Evaluation

Microfluidics and high-throughput screening (HTS) are powerful tools in modern drug discovery and chemical biology for the rapid evaluation of large numbers of compounds. The analytical methodologies for this compound can be integrated into these platforms to facilitate its evaluation in various research applications.

Microfluidics:

Microfluidic devices, or "lab-on-a-chip" systems, allow for the manipulation of small volumes of fluids in microchannels. These platforms can be used to perform chemical reactions, separations, and analyses with high efficiency and low sample consumption. For instance, a microfluidic chip could be designed to perform the synthesis of this compound derivatives, followed by online purification and quantification using integrated chromatographic and spectroscopic detection methods. Droplet-based microfluidics can be employed to encapsulate single cells with the compound to study its biological effects at a high throughput. nih.govmdpi.com

High-Throughput Screening (HTS):

HTS platforms are used to screen large libraries of chemical compounds for a specific biological activity. Assays based on the spectrophotometric or fluorometric properties of this compound could be adapted for HTS. For example, a fluorescence-based assay could be used to screen for inhibitors of a particular enzyme, where the binding of this compound to the enzyme results in a change in fluorescence intensity. Such assays are typically performed in multi-well plates (e.g., 96, 384, or 1536 wells) and read by automated plate readers, enabling the rapid screening of thousands of compounds. nih.govenamine.net The screening of pyridine (B92270) derivatives against biological targets has been successfully demonstrated using various orthogonal methods, including fluorescence-based assays. nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity in Research

In cases where the inherent analytical signal of this compound is insufficient for the desired sensitivity or selectivity, derivatization can be employed. Derivatization involves chemically modifying the analyte to introduce a functional group that enhances its detectability by a particular analytical technique.

For Chromatographic Analysis:

The terminal hydroxyl group on the 6-hydroxyhexyl chain of this compound is a prime target for derivatization. It can be reacted with a variety of reagents to introduce a chromophore or a fluorophore, thereby significantly increasing the sensitivity of UV or fluorescence detection in HPLC. For example, reaction with a fluorescent tagging agent would allow for detection at the picomolar or even femtomolar level.

For mass spectrometric detection, derivatization can be used to improve ionization efficiency. For instance, reacting the hydroxyl group with a reagent that introduces a permanently charged moiety can enhance the signal in electrospray ionization mass spectrometry (ESI-MS).

For Enhanced Spectroscopic Detection:

While the 2-pyridone ring itself provides a chromophore, derivatization can be used to shift the absorption wavelength to a region with less interference from the sample matrix. Additionally, the introduction of a fluorophore through derivatization of the hydroxyl group can enable highly sensitive fluorescence-based detection, even if the parent compound has weak native fluorescence.

An example of a derivatization strategy to enhance sensitivity in mass spectrometry involves the use of reagents like N-(4-aminomethylphenyl)pyridinium (AMPP), which can be coupled to carboxylic acids. nih.gov A similar strategy could be developed to target the hydroxyl group of this compound to introduce a charged tag for improved ESI-MS response.

Future Research Directions and Unexplored Avenues for 1 6 Hydroxyhexyl 2 Pyridone

Novel and Efficient Synthetic Routes for Complex Derivatizations

While the 2-pyridone scaffold is prevalent in numerous bioactive compounds, the development of novel and efficient synthetic methodologies for creating complex derivatives of 1-(6-Hydroxyhexyl)-2-pyridone remains a key research focus. iipseries.orgnih.gov Future work could concentrate on late-stage diversification strategies that allow for the rapid generation of a library of analogues. iipseries.org

Key areas for exploration include:

Transition-Metal Catalysis : The use of transition metals like palladium, nickel, and iron to facilitate C-H activation and cross-coupling reactions could enable regioselective functionalization at various positions of the pyridone ring. researchgate.netresearchgate.net This would allow for the introduction of diverse substituents to fine-tune the molecule's properties.

Multicomponent Reactions (MCRs) : Designing novel MCRs would provide a highly efficient, atom-economic, and environmentally friendly approach to synthesizing structurally complex 2-pyridone-containing heterocycles in a single step. nih.govresearchgate.net

Flow Chemistry and Automation : Implementing continuous flow synthesis could offer better control over reaction parameters, improve yields and safety, and facilitate the large-scale production of this compound and its derivatives.

Biocatalysis : Employing enzymes to perform selective transformations on the this compound scaffold could provide access to chiral derivatives and complex natural product-like molecules that are difficult to obtain through traditional chemical synthesis.

| Synthetic Strategy | Potential Advantages | Key Focus Areas |

| Transition-Metal Catalysis | High regioselectivity, access to diverse derivatives | C-H functionalization, cross-coupling reactions researchgate.netresearchgate.net |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | One-pot synthesis of complex heterocycles nih.govresearchgate.net |

| Flow Chemistry | Scalability, improved safety and control | Automated synthesis and library generation |

| Biocatalysis | High stereoselectivity, green chemistry | Synthesis of chiral analogues |

Exploration of Unique Chemical Reactivity and Catalytic Applications

The 2-pyridone moiety is known to exhibit interesting chemical reactivity, including tautomerism and the ability to act as a bidentate ligand. iipseries.orgwikipedia.org The specific structure of this compound, with its terminal hydroxyl group, presents unique opportunities for exploring novel reactivity and catalytic applications.

Future research could investigate:

Catalytic Activity : The 2-pyridone core is known to catalyze various proton-dependent reactions. wikipedia.org Research could explore the catalytic potential of this compound, particularly in scenarios where the hydroxyl group can participate in the catalytic cycle, potentially leading to novel bifunctional catalysts.

Coordination Chemistry : The compound can act as a versatile ligand for various metal centers, using the pyridone oxygen and the terminal hydroxyl group as coordination sites. wikipedia.org The resulting metal complexes could be explored for applications in catalysis, materials science, or as imaging agents.

Ring-Opening and Rearrangement Reactions : Investigating reactions that lead to the opening or rearrangement of the pyridone ring could yield novel acyclic amides or other heterocyclic systems that are otherwise difficult to synthesize. Iron-catalyzed ring-opening reactions of 2-pyridone derivatives have been shown to produce dienoic acid amides. researchgate.net

Advanced Computational Modeling for Predictive Research and Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. Applying advanced computational modeling to this compound can accelerate research and provide deeper insights into its behavior.

Potential computational studies include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to study the electronic structure, tautomeric equilibrium, and reactivity of the molecule. nih.govdntb.gov.ua This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions.

Molecular Docking : To explore the potential biological activity of this compound derivatives, molecular docking simulations can be performed to predict their binding affinity and mode of interaction with various protein targets. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational flexibility of the hexyl chain and how the molecule interacts with its environment, such as in a solvent or at a material interface.

Identification of Undiscovered Biochemical Interactions and New Biological Targets

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The unique combination of the pyridone ring and the functionalized alkyl chain in this compound makes it a promising candidate for discovering new biochemical interactions and therapeutic targets.

Future research should focus on:

High-Throughput Screening : Screening a library of derivatives against a wide range of biological targets could uncover novel activities. The 2-pyridone core is a known warhead for inhibiting enzymes like EZH2, a histone methyltransferase implicated in cancer. nih.gov

Target Identification : For derivatives that show promising activity, identifying the specific biological target is crucial. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues will be essential for optimizing potency and selectivity. nih.gov This could involve altering the length of the alkyl chain, modifying the hydroxyl group, or substituting the pyridone ring.

Development of Novel Research Probes and Tool Compounds for Chemical Biology

Tool compounds are essential for dissecting complex biological processes and validating new drug targets. acs.org this compound, with its functional handle (the hydroxyl group), is an ideal starting point for the development of chemical probes.

Key development avenues are:

Fluorescent Probes : The hydroxyl group can be readily derivatized to attach a fluorophore. Such probes could be used to visualize the localization and dynamics of the molecule or its biological target within living cells.

Affinity-Based Probes : The molecule could be functionalized with a reactive group or a photo-crosslinker to create probes for covalently labeling its biological target, facilitating target identification and validation.